2-Thiazolamine, 5-chloro-4-(1-methylethyl)-

Description

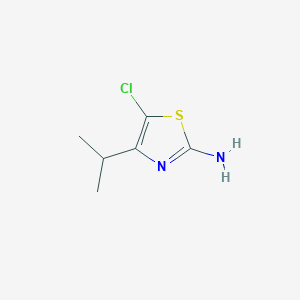

2-Thiazolamine, 5-chloro-4-(1-methylethyl)- is a substituted thiazole derivative characterized by a thiazole ring core (a five-membered heterocyclic ring containing sulfur and nitrogen) with three distinct substituents:

- Chloro group at position 3.

- Isopropyl group (1-methylethyl) at position 2.

- Amino group (-NH2) at position 2.

This compound belongs to the broader class of thiazolamines, which are known for their diverse biological and chemical properties, including antimicrobial, antifungal, and insecticidal activities .

Properties

IUPAC Name |

5-chloro-4-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWBQNQMIBQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 5-chloro-4-(1-methylethyl)- typically involves the reaction of appropriate thiazole derivatives with chlorinating agents. One common method includes the chlorination of 2-aminothiazole derivatives under controlled conditions to introduce the chlorine atom at the desired position . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 5-chloro-4-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Thiazolamine, 5-chloro-4-(1-methylethyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-chloro-4-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropyl group on the thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of thiazolamines is heavily influenced by substituent patterns. Below is a comparison of key analogs:

*Note: Activities for the target compound are inferred from structural analogs.

Key Observations:

- Bulkier Substituents : The isopropyl group in the target compound may sterically hinder interactions compared to smaller groups like methyl or trifluoromethyl, affecting bioavailability .

- Amino Group Position: The amino group at position 2 is conserved across analogs, suggesting its critical role in hydrogen bonding or receptor binding .

Biological Activity

2-Thiazolamine, 5-chloro-4-(1-methylethyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 2-Thiazolamine, 5-chloro-4-(1-methylethyl)- can be represented as follows:

- Molecular Formula : C₅H₈ClN₃S

- Molecular Weight : 177.66 g/mol

This compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 2-thiazolamine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds containing the thiazole moiety showed effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

| Enterococcus faecalis | 11 |

The mechanism behind this activity often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

2-Thiazolamine, 5-chloro-4-(1-methylethyl)- has also been studied for its potential anticancer properties. Several derivatives of thiazole have shown promising results in inhibiting the proliferation of cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung), HeLa (cervical), HT29 (colon), Karpas299 (lymphoma)

- IC50 Values : The compound exhibited varying degrees of cytotoxicity across different cell lines, with notable IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.0 |

| HeLa | 3.5 |

| HT29 | 2.0 |

| Karpas299 | 4.0 |

These results suggest that modifications to the thiazole structure can enhance anticancer activity, particularly through the introduction of halogen substituents .

The biological activity of 2-thiazolamine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazole compounds act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.

- DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Study on Anticancer Activity

In a recent study by Zhang et al., a series of thiazole derivatives were synthesized and screened for their anticancer activity against multiple cancer cell lines. The study highlighted that specific substitutions on the thiazole ring significantly enhanced cytotoxic effects, particularly against HT29 cells, where some compounds achieved IC50 values as low as .

Antimicrobial Efficacy Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of various thiazole derivatives against clinically relevant pathogens. The results indicated that compounds with electron-withdrawing groups exhibited stronger antimicrobial properties due to increased lipophilicity and better membrane penetration .

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-4-isopropyl-2-thiazolamine?

The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea and α-haloketones or α-haloaldehydes. For chlorinated thiazoles, chlorination can be achieved using thionyl chloride (SOCl₂) under acidic (e.g., H₂SO₄) or basic (e.g., pyridine) conditions . For example, 5-chloro-benzo[c][1,2,5]thiadiazole was synthesized via thionyl chloride treatment of 4-chloro-o-phenylenediamine, suggesting analogous methods could apply to introduce chlorine at position 5 in the thiazole ring. The isopropyl group at position 4 may be introduced via alkylation or substitution reactions using isopropyl halides. Reaction optimization should consider solvent polarity, temperature, and catalysts (e.g., Lewis acids) to enhance yield and regioselectivity .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight and isotopic patterns. For example, nitro-thiazolamine derivatives have been characterized using electron ionization (EI) spectra, with fragmentation patterns aiding in structural elucidation .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve substituent positions. The isopropyl group’s split signals (e.g., δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH) are diagnostic .

- Gas Chromatography (GC): Useful for purity assessment, especially when paired with flame ionization detection (FID) or mass spectrometers .

Q. How does the electronic nature of the thiazole ring influence reactivity in further derivatizations?

The electron-deficient thiazole ring facilitates electrophilic substitution at specific positions. The chlorine atom at position 5 acts as an electron-withdrawing group, directing further substitutions (e.g., nitration, sulfonation) to the less deactivated positions. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Structure-activity relationship (SAR) studies on analogous thiazoles reveal that:

- The isopropyl group enhances lipophilicity, potentially improving membrane permeability .

- Chlorine at position 5 may increase electrophilicity, affecting interactions with biological targets (e.g., enzyme active sites) .

- Comparative assays with derivatives like 4-Tosyl-5-chloro-1,3-thiazole (which shows antimicrobial activity) suggest that bioactivity is sensitive to substituent bulk and electronic effects . Systematic variations (e.g., replacing isopropyl with cyclopropyl or phenyl) paired with in vitro assays (e.g., enzyme inhibition, cytotoxicity) are recommended to refine SAR .

Q. How can contradictions in reported biological data for similar thiazolamine derivatives be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurity profiles. To address this:

- Standardize assays: Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Purity verification: Employ orthogonal techniques (HPLC, GC-MS) to confirm compound integrity .

- Meta-analysis: Compare data across studies, noting substituent-specific trends. For example, nitro-thiazolamines show variable antimicrobial activity depending on the nitro group’s position .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

Molecular docking and molecular dynamics simulations can predict binding modes with targets like kinases or viral proteases. For instance:

- Kinase inhibition: The thiazole core may chelate Mg²⁺ ions in ATP-binding pockets, while the isopropyl group occupies hydrophobic subpockets .

- Antiviral activity: Chlorine’s electronegativity might disrupt viral envelope proteins via halogen bonding. Experimental validation via mutagenesis studies (e.g., introducing cysteine residues for crosslinking) is critical .

Q. What strategies mitigate synthetic challenges in scaling up production for preclinical studies?

- Catalyst optimization: Transition from stoichiometric reagents (e.g., SOCl₂) to catalytic systems (e.g., FeCl₃ for chlorination) to reduce waste .

- Flow chemistry: Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps, enhancing reproducibility .

- Purification: Use preparative HPLC or crystallization (e.g., ethanol/water mixtures) to isolate high-purity batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.